molecular formula C20H20N8OS B2676206 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 1797695-95-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide

Cat. No. B2676206
CAS RN: 1797695-95-4
M. Wt: 420.5
InChI Key: QLWSACORCYINFQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole, a pyrimidine, a benzothiazole, and a piperidine. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyrimidine groups could increase its solubility in water, while the nonpolar benzothiazole and piperidine groups could increase its lipophilicity .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds structurally related to "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide" has explored their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies like those on SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways and elimination mechanisms of similar compounds. For instance, SB-649868 is extensively metabolized, with principal routes involving oxidation and rearrangement, highlighting the importance of understanding metabolic profiles for drug development (Renzulli et al., 2011).

Pharmacodynamics and Potential Therapeutic Applications

The pharmacodynamic properties of related compounds, such as CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, have been characterized to guide dose selection in clinical trials for major depressive disorder. This research demonstrates the potential therapeutic applications of compounds targeting specific neurotransmitter receptors, offering a pathway to novel treatments for psychiatric conditions (Garner et al., 2015).

Environmental and Dietary Exposures

Studies on environmental and dietary exposures to xenobiotics and pesticides reveal the significance of assessing human exposure to various chemicals, including those related to "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide." Research in this area aims to understand the health implications of long-term exposure to potential contaminants and develop strategies for minimizing risk (Zapico et al., 2022).

Toxicology and Safety Assessment

Toxicological evaluations, such as those on organophosphorus and pyrethroid pesticides, underscore the importance of safety assessments for compounds with widespread use. These studies provide critical data on the potential health risks associated with exposure to chemicals, informing public health policies and regulatory standards (Babina et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds containing these functional groups are used as anticancer agents, where they work by interacting with enzymes or receptors in cancer cells .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. Many compounds with similar structures are used as pharmaceuticals and would be subject to rigorous safety testing .

Future Directions

Future research could focus on optimizing the structure of this compound to improve its biological activity, reduce its toxicity, or alter its physical and chemical properties. This could involve modifying the functional groups, changing the linker between them, or adding new groups .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8OS/c1-13-25-16-8-15(2-3-17(16)30-13)26-20(29)14-4-6-27(7-5-14)18-9-19(23-11-22-18)28-12-21-10-24-28/h2-3,8-12,14H,4-7H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWSACORCYINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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